3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Overview

Description

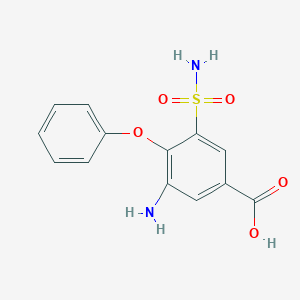

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S It is known for its unique chemical structure, which includes an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core

Mechanism of Action

- The primary target of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is urease , an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Urease plays a crucial role in nitrogen metabolism and is found in various organisms, including bacteria and plants .

- By inhibiting urease, this compound reduces the production of ammonia, which is essential for pathogenic bacteria (such as Helicobacter pylori) to survive in the acidic environment of the stomach .

- Downstream effects include reduced colonization of H. pylori in the gastric mucosa and potential therapeutic benefits in treating conditions like peptic ulcers .

- Clinically, this effect may contribute to the treatment of conditions associated with urease-producing bacteria, such as peptic ulcers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of 4-phenoxybenzoic acid to introduce a nitro group at the 3-position.

Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfamoyl group can be reduced to a sulfonamide.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

4-Phenoxybenzoic acid: Lacks the amino and sulfamoyl groups, making it less versatile in chemical reactions.

3-Amino-4-phenoxybenzoic acid:

5-Sulfamoyl-2-aminobenzoic acid: Lacks the phenoxy group, affecting its chemical properties and reactivity.

Uniqueness

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (amino, phenoxy, and sulfamoyl) on the benzoic acid core

Biological Activity

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS RN: 28328-54-3) is a compound of considerable interest in medicinal chemistry due to its unique structural features, which include an amino group, a phenoxy linkage, and a sulfonamide functionality. These functional groups contribute to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₂O₅S. Its structure is characterized by:

- Amino Group : Involved in hydrogen bonding and influencing solubility.

- Phenoxy Linkage : Enhances the compound's interaction with biological targets.

- Sulfamoyl Group : Contributes to its potential as an antimicrobial agent.

The presence of these functional groups introduces polarity to the molecule, which may impact its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and sulfamoyl groups can participate in hydrogen bonding, which facilitates binding to proteins and enzymes. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. It has been compared with other sulfonamide derivatives known for their antimicrobial properties.

- Anti-inflammatory Effects : Due to its structural similarities with known anti-inflammatory drugs, it is hypothesized that this compound may also exhibit anti-inflammatory activity.

- Potential Role in Diuretic Therapy : As a reference standard for bumetanide, a loop diuretic, it may have implications in managing conditions such as heart failure and hypertension .

Data Summary Table

The following table summarizes key information about this compound and its related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₂N₂O₅S | Amino, Phenoxy, Sulfamoyl | Antimicrobial |

| Bumetanide | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino | Diuretic |

| Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino | Antimicrobial |

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound inhibited bacterial enzyme activity, indicating potential for development as novel antibiotics.

- Pharmacological Applications : Research highlighted its role as a reference standard in quality control for medications like bumetanide, emphasizing its importance in pharmaceutical formulations .

- Therapeutic Potential : Investigations into its anti-inflammatory properties are ongoing, with preliminary results suggesting it may modulate inflammatory pathways effectively .

Properties

IUPAC Name |

3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZPZSQRCXSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182568 | |

| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28328-54-3 | |

| Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid in the synthesis of Bumetanide?

A1: this compound serves as a crucial starting material in the synthesis of Bumetanide []. The provided research describes a synthetic method where this compound reacts with n-butyl alcohol in the presence of a Lewis acid catalyst to yield Bumetanide []. This method highlights the importance of this compound as a direct precursor and its role in achieving a more efficient synthesis of the drug.

Q2: Are there alternative synthetic routes to Bumetanide that do not utilize this compound?

A2: While the provided research focuses on a specific synthetic method utilizing this compound [], exploring alternative synthetic routes for Bumetanide is a common practice in organic chemistry. These alternative routes may involve different starting materials, reagents, and reaction conditions. Investigating and comparing various synthetic strategies can be beneficial for identifying more efficient, cost-effective, or environmentally friendly approaches to drug production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.